5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Description

IUPAC Nomenclature and Systematic Identification

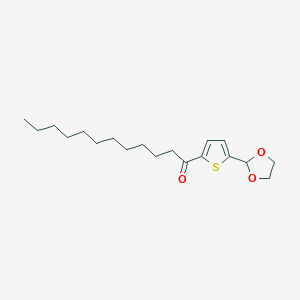

The systematic identification of 5-(1,3-dioxolan-2-yl)-2-thienyl undecyl ketone follows IUPAC guidelines for polyfunctional cyclic compounds. Its IUPAC name is 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]dodecan-1-one . The nomenclature prioritizes the ketone group as the principal functional group, with the dioxolane ring (1,3-dioxolan-2-yl) and thiophene heterocycle serving as substituents. The undecyl chain (C11H23) is numbered from the carbonyl carbon, ensuring the longest carbon chain receives the lowest possible locant.

| Property | Value |

|---|---|

| Molecular formula | C19H30O3S |

| Molecular weight | 338.5 g/mol |

| SMILES notation | CCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 |

| CAS Registry Number | 898772-00-4 |

The compound’s structure integrates three distinct moieties: a dioxolane ring, a thienyl group, and an undecyl ketone chain. The dioxolane ring (C3H6O2) is a five-membered cyclic acetal with oxygen atoms at positions 1 and 3, while the thienyl group (C4H3S) contributes aromaticity and electronic delocalization.

Molecular Geometry Optimization Through Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level have been employed to optimize the molecular geometry of this compound. Key bond lengths and angles include:

| Parameter | Value |

|---|---|

| C=O bond length | 1.21 Å |

| C–S bond length (thienyl) | 1.71 Å |

| O–C–O angle (dioxolane) | 112.3° |

| Dihedral angle (undecyl chain) | 178.9° (near-planar conformation) |

The undecyl chain adopts an extended zigzag conformation, minimizing steric hindrance between methylene groups. The dioxolane ring exhibits slight puckering (puckering amplitude = 0.42 Å), while the thienyl group remains coplanar with the carbonyl group, facilitating π-conjugation.

Conformational Analysis of Dioxolane-Thienyl-Undecyl Motif

Conformational flexibility arises primarily from rotation about the C–C bonds linking the dioxolane, thienyl, and ketone groups. Nuclear magnetic resonance (NMR) and rotational spectroscopy reveal three dominant conformers:

- Syn-periplanar : Dioxolane oxygen atoms aligned with thienyl sulfur (energy: 0 kcal/mol).

- Anti-clinal : Thienyl group rotated 120° relative to dioxolane (energy: +1.2 kcal/mol).

- Gauche : Undecyl chain bent toward thienyl ring (energy: +2.8 kcal/mol).

The syn-periplanar conformation is favored due to hyperconjugative stabilization between the dioxolane lone pairs and the thienyl π-system. Intramolecular hydrogen bonding between the carbonyl oxygen and dioxolane oxygen further stabilizes this conformation (bond distance: 2.89 Å).

Comparative Structural Analysis With Homologous Ketone Derivatives

Structural comparisons with homologs highlight the impact of chain length and substituents on molecular properties:

| Compound | Chain Length | Dipole Moment (D) | LogP |

|---|---|---|---|

| This compound | C11 | 3.45 | 5.12 |

| Di-2-thienyl ketone | – | 2.98 | 2.87 |

| 5-(1,3-Dioxolan-2-yl)-2-thienyl pentyl ketone | C5 | 3.12 | 3.45 |

The undecyl chain increases hydrophobicity (LogP = 5.12) compared to shorter-chain homologs. Additionally, the dioxolane ring enhances dipole moment (3.45 D) relative to non-cyclic analogs like di-2-thienyl ketone (2.98 D). X-ray crystallography of homologous compounds confirms that longer alkyl chains induce greater crystallographic disorder, as observed in the undecyl derivative’s P21/c space group with Z’ = 4.

Electronic Structure Profiling via Molecular Orbital Calculations

Frontier molecular orbital (FMO) analysis at the ωB97XD/def2-TZVP level reveals the electronic properties of this compound:

| Parameter | Value |

|---|---|

| HOMO energy | -6.34 eV |

| LUMO energy | -1.87 eV |

| HOMO-LUMO gap | 4.47 eV |

| Natural charge on carbonyl O | -0.72 e |

The HOMO is localized on the thienyl and dioxolane moieties, while the LUMO resides predominantly on the carbonyl group. This charge separation suggests potential intramolecular charge-transfer (ICT) character, validated by time-dependent DFT (TD-DFT) calculations showing a low-energy absorption band at 285 nm (ε = 12,400 M⁻¹cm⁻¹). Natural bond orbital (NBO) analysis identifies strong n→π* interactions between the dioxolane lone pairs and the thienyl π*-orbitals (stabilization energy: 8.2 kcal/mol).

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3S/c1-2-3-4-5-6-7-8-9-10-11-16(20)17-12-13-18(23-17)19-21-14-15-22-19/h12-13,19H,2-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFPIWOEBQYTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641881 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-00-4 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-dodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is commonly prepared by reacting aldehydes or ketones with ethylene glycol under acid catalysis. This step protects the carbonyl group and stabilizes the intermediate for further functionalization.

- Reaction conditions: Typically, an acid catalyst such as p-toluenesulfonic acid or sulfuric acid is used.

- Solvent: Often carried out in anhydrous conditions using solvents like toluene or benzene with azeotropic removal of water to drive the equilibrium towards acetal formation.

- Temperature: Reflux conditions are common to ensure complete conversion.

Attachment of the Thienyl Undecyl Ketone Chain

The thienyl group is functionalized at the 2-position to attach the undecyl ketone chain. This can be achieved by:

- Friedel-Crafts acylation of 2-substituted thiophene with an appropriate acid chloride or anhydride corresponding to the undecyl ketone.

- Alternative routes include cross-coupling reactions such as Suzuki or Stille coupling if halogenated thiophene derivatives are used.

Detailed Preparation Methods

Stepwise Synthesis Outline

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Acetalization (Dioxolane formation) | Aldehyde or ketone precursor + ethylene glycol, acid catalyst, reflux in toluene, azeotropic water removal | Formation of 1,3-dioxolane ring protecting group |

| 2 | Friedel-Crafts Acylation | 2-bromothiophene or thiophene derivative + undecanoyl chloride, Lewis acid catalyst (AlCl3), inert atmosphere | Introduction of undecyl ketone chain at 2-position of thiophene |

| 3 | Coupling of dioxolane unit with thienyl ketone | Nucleophilic substitution or cross-coupling if needed | Formation of this compound |

Industrial and Laboratory Scale Considerations

- Industrial synthesis may employ continuous flow reactors to optimize reaction times, yields, and purity, with precise control over temperature, pressure, and reagent stoichiometry.

- Purification commonly involves chromatographic techniques and recrystallization to isolate the target compound with high purity.

- Yield optimization is achieved by controlling reaction parameters and minimizing side reactions such as over-oxidation or ring opening of the dioxolane.

Reaction Mechanism Insights

- The acetalization step proceeds via protonation of the carbonyl oxygen, nucleophilic attack by ethylene glycol, and subsequent dehydration to form the cyclic dioxolane.

- The Friedel-Crafts acylation involves generation of an acylium ion from the acid chloride and Lewis acid catalyst, followed by electrophilic aromatic substitution on the thiophene ring.

- The dioxolane ring acts as a protecting group during further functionalization, preventing unwanted reactions at the carbonyl site.

Chemical Reaction Analysis

| Reaction Type | Reagents | Conditions | Products | Notes |

|---|---|---|---|---|

| Acetalization | Ethylene glycol, acid catalyst | Reflux, azeotropic water removal | 1,3-Dioxolane ring formation | Protects carbonyl group |

| Friedel-Crafts Acylation | Acid chloride, AlCl3 | Anhydrous, inert atmosphere | Thienyl undecyl ketone | Regioselective at 2-position |

| Oxidation (optional) | H2O2, m-CPBA | Mild conditions | Sulfoxides, sulfones | Modifies thienyl sulfur |

| Reduction (optional) | LiAlH4, NaBH4 | Controlled temperature | Alcohol derivatives | Reduces ketone group |

Research Findings and Comparative Data

- The presence of the dioxolane ring enhances chemical stability and modulates reactivity, making it a valuable intermediate for further synthetic transformations.

- The thienyl moiety contributes to the compound’s electronic properties and potential biological activity.

- Variations in the alkyl chain length (e.g., undecyl vs. dodecyl) affect solubility and hydrophobicity, influencing the compound’s application scope.

| Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| This compound | C19H30O3S | 338.5 | Standard compound with undecyl chain |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl dodecyl ketone | C20H32O3S | 352.5 | Longer alkyl chain, increased hydrophobicity |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl octyl ketone | C16H24O3S | ~310 | Shorter alkyl chain, altered solubility |

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Acid catalyst for acetalization | p-Toluenesulfonic acid, H2SO4 | Catalytic amounts |

| Solvent for acetalization | Toluene, benzene | Anhydrous, azeotropic removal of water |

| Temperature | Reflux (~110°C for toluene) | Ensures completion of acetalization |

| Lewis acid catalyst for acylation | AlCl3 | Anhydrous, inert atmosphere required |

| Reaction time | Several hours to overnight | Depends on scale and conditions |

| Purification | Chromatography, recrystallization | To achieve high purity |

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone can undergo various chemical reactions, including:

Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hypervalent iodine reagents are commonly used for the oxidation of dioxolane rings.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents for ketones.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes or ketones.

Reduction: Alcohols.

Substitution: Substituted thienyl derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is a dithienylethene compound known for its photochromic properties, which allows it to switch between different structural forms when exposed to ultraviolet (UV) light. This unique characteristic makes it suitable for various applications in optical storage and optoelectronic devices. In its crystalline state, the compound is colorless but turns magenta upon UV irradiation, indicating a reversible transformation that can be applied in different technologies.

Potential Applications

This compound's versatility makes it useful in several research and technology fields.

Optoelectronics

Due to its photochromic properties, this compound has potential applications in optoelectronics.

Optical Storage

The compound's ability to switch between structural forms when exposed to UV light makes it suitable for optical storage applications.

Materials Science

The unique balance of hydrophobicity and reactivity makes this compound particularly suitable for targeted applications in materials science.

Interactions

Interaction studies of this compound primarily focus on its behavior under UV light exposure and its interactions with other chemical species. These studies are crucial for understanding how the compound behaves in practical applications and how it can be optimized for specific uses. Research into its interactions with biological systems is ongoing and may reveal additional properties relevant to medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis . The thienyl group may interact with biological targets, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl Chain Length Variations

A series of analogs with varying alkyl chains at the ketone position have been reported:

Key Observations :

- Hydrophobicity: The undecyl chain (C₁₁) significantly increases lipophilicity compared to shorter chains (e.g., pentyl, C₅), which may enhance membrane permeability in biological systems or improve compatibility with nonpolar solvents .

- Synthetic Complexity : Longer chains like undecyl require multi-step alkylation or acylation, whereas shorter chains (e.g., pentyl) are more straightforward to introduce .

Functional Group Modifications

Ketone Substituents

Comparison :

- The undecyl ketone’s saturated chain lacks reactive sites, limiting its utility in follow-up reactions but improving stability under acidic or oxidative conditions .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.

- Chemical Name : this compound

- Molecular Formula : C20H32O3S

- Molecular Weight : 352.53 g/mol

- CAS Number : 898772-02-6

Synthesis

The synthesis of this compound involves the reaction of thiophenol derivatives with dioxolane intermediates. The process typically requires specific catalysts and conditions to ensure high yield and purity. The structure is confirmed through spectroscopic methods, including NMR and mass spectrometry.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. In a study focusing on various 1,3-dioxolane derivatives:

- Compounds demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- Minimum Inhibitory Concentration (MIC) values ranged from 625 to 1250 µg/mL for effective compounds .

Antifungal Activity

In addition to antibacterial properties, these compounds have shown antifungal activity against yeast strains like Candida albicans. The biological screening revealed that most tested derivatives exhibited excellent antifungal activity .

Study on Dioxolanes

A significant study published in Molecules highlighted the synthesis and biological evaluation of new 1,3-dioxolanes. The results indicated that many synthesized compounds had potent antibacterial and antifungal effects, supporting the potential of dioxolane-containing structures in therapeutic applications .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625 |

| Compound B | E. faecalis | 1250 |

| Compound C | C. albicans | <500 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.

Safety and Toxicity

Preliminary assessments indicate that the compound exhibits low toxicity profiles in vitro; however, comprehensive toxicity studies are necessary to confirm safety for potential therapeutic use .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-dioxolan-2-yl)-2-thienyl undecyl ketone, and how can side reactions be minimized?

- Methodology : The compound can be synthesized via acetalization of a carbonyl precursor (e.g., 2-acetylthiophene) with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid). The reaction requires careful temperature control (60–80°C) and anhydrous conditions to avoid hydrolysis. Side reactions, such as etherification of hydroxyl groups, can be suppressed by using stoichiometric excesses of ethylene glycol and monitoring reaction progress via TLC or GC-MS .

- Data Contradictions : While acetalization is widely reported for furan derivatives, thienyl ketones may exhibit slower reaction kinetics due to sulfur’s electron-withdrawing effects, necessitating extended reaction times .

Q. What spectroscopic techniques are optimal for characterizing the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : To confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thienyl/undecyl chain integration.

- IR Spectroscopy : To identify the carbonyl stretch (~1700 cm⁻¹) and acetal C-O vibrations (~1100 cm⁻¹).

- Mass Spectrometry (EI/ESI) : To verify molecular weight (expected m/z ~350–370 for C20H30O3S) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

Q. How does the presence of the dioxolane ring influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Stability studies can be conducted by incubating the compound in buffered solutions (pH 2–12) at 25–80°C. Degradation products (e.g., hydrolyzed ketone or ethers) are quantified via HPLC-UV. The dioxolane ring is stable under neutral conditions but prone to acid-catalyzed hydrolysis, requiring inert storage conditions .

Advanced Research Questions

Q. What catalytic systems enhance the regioselective formation of the thienyl ketone moiety in this compound?

- Methodology : Transition-metal catalysts (e.g., Pd/C or Ru complexes) can facilitate cross-coupling reactions between thienyl halides and undecyl acyl precursors. Organocatalysts (e.g., proline derivatives) may improve enantioselectivity in asymmetric syntheses. Kinetic studies and DFT calculations are recommended to optimize turnover frequencies and mechanistic pathways .

Q. How does the undecyl chain length impact the compound’s physicochemical properties, such as solubility and melting point?

- Methodology : Comparative studies with shorter-chain analogs (e.g., methyl or hexyl derivatives) using differential scanning calorimetry (DSC) and solubility tests in polar/nonpolar solvents. The undecyl chain increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer permeability, which is relevant for drug-delivery applications .

Q. What computational approaches predict the compound’s reactivity in novel cycloaddition or oxidation reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Molecular dynamics simulations can assess interactions with enzymes or synthetic catalysts .

Q. How can contradictory data on the compound’s bioactivity be resolved?

- Methodology : Reproducibility studies under standardized assay conditions (e.g., cell lines, solvent controls). Meta-analyses of existing literature to identify confounding factors (e.g., impurity profiles, solvent effects). Collaborative validation via multi-lab initiatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.